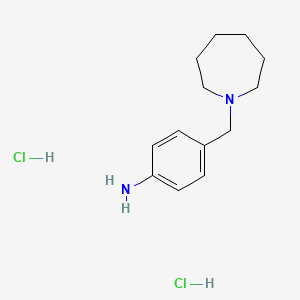![molecular formula C10H14N2O B1371811 [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol CAS No. 930110-98-8](/img/structure/B1371811.png)
[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Übersicht
Beschreibung
“[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as Prolinol, an amino alcohol formed by the reduction of the amino acid proline .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is characterized by a pyrrolidine ring and a pyridinyl methanol moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The PubChem database provides the molecular formula as C5H11NO .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications
[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol has been utilized in the synthesis of various metal complexes, demonstrating potential in catalysis. For example, the reaction of 2,6-bis(pyrrolidin-2-yl)pyridine with RuCl3 in methanol/water mixtures forms octahedral complexes [Ru(LH4)(L)]2+, showcasing potential in ligand dehydrogenation in ruthenium trinitrogen complexes (Cabort et al., 2002).
2. Coordination Polymers
This compound is involved in the formation of coordination polymers. For instance, solvothermal reactions involving pyridine derivatives in methanol can lead to the creation of 2D helical coordination polymers, highlighting its role in the structural formation of complex polymers (Li et al., 2008).
3. Organocatalysis
It's also been used in organocatalysis, particularly in enantioselective processes. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was found effective as a bifunctional organocatalyst for Michael addition of malonate esters to nitroolefins, demonstrating its utility in asymmetric synthesis (Lattanzi, 2006).
4. Synthesis of Complex Compounds
This chemical plays a key role in synthesizing complex organic compounds. For example, it has been involved in the synthesis of nickel complexes with bidentate N,O-type ligands, which are used in the catalytic oligomerization of ethylene, indicating its significance in complex chemical synthesis processes (Kermagoret & Braunstein, 2008).
5. Supramolecular Chemistry
In supramolecular chemistry, this compound has contributed to the synthesis of triple-stranded helical supramolecular complexes, as seen in the reaction between certain ruthenium(II) and copper(I) compounds in methanol. This highlights its role in creating intricate molecular architectures (Lam et al., 1997).
Eigenschaften
IUPAC Name |
(5-pyrrolidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWULQJNDPJFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640247 | |
| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrrolidin-1-ylpyridin-2-YL)methanol | |
CAS RN |
930110-98-8 | |
| Record name | 5-(1-Pyrrolidinyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















